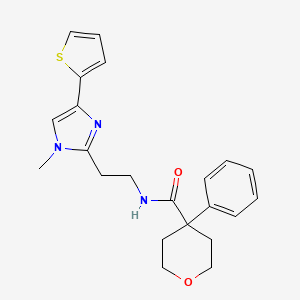

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

This compound features a hybrid structure combining a 1-methyl-4-(thiophen-2-yl)-1H-imidazole core linked via an ethyl group to a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. Though direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., thiophene-containing quinolones and imidazole derivatives) indicate possible antimicrobial or central nervous system (CNS) applications .

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-25-16-18(19-8-5-15-28-19)24-20(25)9-12-23-21(26)22(10-13-27-14-11-22)17-6-3-2-4-7-17/h2-8,15-16H,9-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLNJYGMAZPHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure incorporates functional groups such as an imidazole ring, a thiophene ring, and a tetrahydropyran moiety, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 332.43 g/mol. The presence of sulfur in the thiophene ring enhances its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.43 g/mol |

| CAS Number | 1396812-86-4 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- COX Inhibition : The compound has been studied for its inhibitory effects on Cyclooxygenase (COX) enzymes, particularly COX-II, which are involved in inflammation and pain pathways. Research indicates that derivatives of this compound exhibit varying degrees of COX-II selectivity and potency.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

- Antimicrobial Properties : The presence of heterocyclic rings in the structure may enhance antimicrobial activity, making it a candidate for further studies in infectious disease treatment.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound extensively:

-

COX-II Inhibition Study :

- A study reported that derivatives related to the compound showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity compared to standard drugs like Celecoxib .

- The most potent derivative exhibited an IC50 of 0.52 μM with a selectivity index (SI) of 10.73, highlighting its potential as a selective anti-inflammatory agent .

- Anticancer Screening :

-

Antimicrobial Evaluation :

- Research into the antimicrobial properties indicated that the compound exhibited activity against various bacterial strains, supporting its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Thiophene and Heterocyclic Cores

a. 1-methyl-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Differences : Replaces the tetrahydropyran ring with a 2-oxo-1,2-dihydropyridine group.

- Molecular Weight : 342.41 g/mol (vs. ~341.42 g/mol for the target compound).

b. [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)]

- Key Differences : Features a pyrimidine core and diazepane ring instead of imidazole and tetrahydropyran.

- Activity : Reported antibacterial properties, likely due to pyrimidine’s role in disrupting nucleic acid synthesis. The diazepane may enhance membrane permeability .

- Structural Advantage : Larger heterocyclic systems (pyrimidine + diazepane) could improve target specificity but increase molecular weight and complexity.

Thiophene-Containing Antimicrobial Agents

a. N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

- Core Structure: Quinolone derivatives with bromothiophene substituents.

- Activity: Demonstrated potent antibacterial effects against Gram-positive and Gram-negative pathogens, attributed to quinolone’s DNA gyrase inhibition. The bromothiophene enhances lipophilicity and target binding .

- Comparison: The target compound lacks the quinolone core but shares thiophene’s role in modulating bioactivity. Its tetrahydropyran may reduce off-target effects compared to quinolones’ known tendonotoxicity risks .

b. 5-Nitrothiophene Derivatives

- Core Structure : Nitrothiophene linked to nifuroxazide analogs.

- Activity : Effective against multidrug-resistant Staphylococcus aureus due to nitro group’s electron-withdrawing properties, enhancing redox cycling and microbial toxicity .

- Divergence : The target compound’s imidazole and carboxamide groups may offer alternative mechanisms (e.g., enzyme inhibition) rather than redox-based toxicity.

Pharmacokinetic and Physicochemical Comparisons

Research Findings and Implications

- Antimicrobial Potential: The target compound’s imidazole-thiophene motif aligns with known antimicrobial pharmacophores (e.g., quinolones in ), but its tetrahydropyran may confer resistance to enzymatic degradation.

- CNS Applications : Structural similarity to ’s thiophen-2-yl ethylamine derivatives (e.g., amine oxides and sulfonates) suggests possible neuromodulatory effects, though this requires validation .

- Safety Profile: The absence of nitro or bromo substituents (common in –3 compounds) may reduce toxicity risks, while the carboxamide group could improve solubility over quinolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.